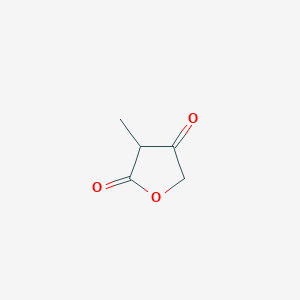

3-Methyl-furan-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGPWASAORSKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296094 | |

| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-51-4 | |

| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-furan-2,4-dione CAS number and properties

CAS Number: 1192-51-4

This technical guide provides a comprehensive overview of 3-Methyl-furan-2,4-dione, a heterocyclic organic compound with potential applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, safety information, and synthetic approaches.

Core Properties and Safety Data

This compound, with the molecular formula C₅H₆O₃, is a furan derivative with a molecular weight of approximately 114.10 g/mol .[1][2] The following tables summarize its key physical, chemical, and safety data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [1][2][3] |

| Molecular Weight | 114.10 g/mol | [1][2] |

| Density | 1.2±0.1 g/cm³ | [1] |

| Boiling Point | 291.1±33.0 °C at 760 mmHg | [1] |

| Flash Point | 132.1±25.4 °C | [1] |

| Refractive Index | 1.452 | [1] |

Identification and Descriptors

| Identifier | Value | Source |

| CAS Number | 1192-51-4 | [1][2][4][5] |

| Synonyms | (±)-3-Methyl-2,4(3H,5H)-furandione, 3-Methyltetrahydrofuran-2,4-dione, 3-Methyloxolane-2,4-dione | [1] |

| InChI Key | AWGPWASAORSKKR-UHFFFAOYSA-N | [5] |

| SMILES | CC1C(=O)OCC1=O | [2] |

Safety and Hazard Information

A comprehensive safety data sheet indicates that this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

| Hazard Class | GHS Code | Description |

| Acute toxicity, oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

| Precautionary Statement | GHS Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Response | P305 + P351 | IF IN EYES: Rinse cautiously with water for several minutes. |

| Response | P312 | Call a POISON CENTRE or doctor if you feel unwell. |

Synthesis and Experimental Approaches

The synthesis of the furan-2,4-dione core, such as that in this compound, is often achieved through intramolecular cyclization reactions.[5] A key synthetic strategy is the Dieckmann condensation, a base-catalyzed reaction that forms cyclic β-keto esters.[5] The regioselective placement of the methyl group can be accomplished by either using a methylated acyclic precursor or by selective methylation of the pre-formed furan-dione ring.[5]

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Biological Activity and Potential Applications

The furan-dione scaffold is a versatile building block present in numerous biologically active molecules.[5] Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The dione functionality enhances the chemical reactivity of the furan ring, making it a valuable moiety for the synthesis of more complex molecular architectures with potential therapeutic applications.[5]

While direct research on the biological activity of this compound is limited in the available literature, the broader family of furan derivatives has been investigated for various biological effects. For instance, some furan derivatives have shown inhibitory activity against various microbial strains.[7] The electron-rich nature and aromaticity of the furan ring are thought to contribute to its ability to interact with biological targets.[6]

Due to the lack of specific studies on this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Analytical Characterization

Standard analytical techniques are employed to characterize this compound. These methods are crucial for confirming the identity and purity of the synthesized compound.

Caption: A typical analytical workflow for the characterization of this compound.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in elucidating the molecular structure. Mass spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to determine the molecular weight and fragmentation patterns. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed to assess the purity of the compound.[2]

References

- 1. echemi.com [echemi.com]

- 2. 1192-51-4|3-Methylfuran-2,4(3H,5H)-dione|BLD Pharm [bldpharm.com]

- 3. This compound [chemicalbook.com]

- 4. shop.activate-scientific.com [shop.activate-scientific.com]

- 5. This compound | 1192-51-4 | Benchchem [benchchem.com]

- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-furan-2,4-dione via Paal-Knorr reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-furan-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis, is not accessible through the classical Paal-Knorr reaction, which typically yields furans from 1,4-dicarbonyl compounds. This technical guide elucidates the more appropriate synthetic strategy for this molecule, which involves an intramolecular Dieckmann-type condensation of an acetoacetic ester derivative. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and spectroscopic characterization of the target molecule.

Introduction

This compound, also known as α-methyltetronic acid, belongs to the family of tetronic acids, which are 4-hydroxy-2(5H)-furanones. This structural motif is present in a variety of natural products exhibiting a wide range of biological activities. The synthesis of substituted furan-2,4-diones is therefore of significant interest for the development of new therapeutic agents and as building blocks in organic synthesis. While the Paal-Knorr reaction is a cornerstone in furan synthesis, it is not applicable for the preparation of this compound due to the specific oxidation state and substitution pattern of the target molecule. The most effective and documented method for the synthesis of the this compound core structure is the Dieckmann condensation of a β-keto ester bearing an ester group on the α-carbon. This intramolecular cyclization reaction provides a reliable route to the desired five-membered heterocyclic ring system.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from a readily available acetoacetic ester. The first step involves the alkylation of the α-position of the acetoacetic ester with a suitable two-carbon electrophile containing a protected hydroxyl group, followed by deprotection and subsequent intramolecular condensation. A more direct approach, and the one detailed in this guide, involves the C-acylation of an enolate with a suitable acyl donor, followed by cyclization.

A well-established method involves the reaction of the sodium salt of an acetoacetic ester with an α-haloester, followed by a base-induced intramolecular cyclization.

Figure 1: General synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Ethyl 2-bromopropanoate

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

Step 1: Synthesis of Diethyl 2-methyl-3-oxobutanedioate

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

To this solution, add ethyl acetoacetate dropwise at room temperature with continuous stirring to form the sodium enolate.

-

After the addition is complete, add ethyl 2-bromopropanoate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diethyl 2-methyl-3-oxobutanedioate.

Step 2: Synthesis of this compound (Dieckmann Condensation)

-

To a solution of sodium ethoxide in anhydrous ethanol, add the crude diethyl 2-methyl-3-oxobutanedioate from the previous step.

-

Heat the mixture to reflux for several hours to induce intramolecular cyclization.

-

After the reaction is complete, cool the mixture and carefully acidify with dilute hydrochloric acid.

-

The acidic workup leads to both hydrolysis of the ester and decarboxylation to yield this compound.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl Acetoacetate | 1.0 eq |

| Sodium Ethoxide (Step 1) | 1.1 eq |

| Ethyl 2-bromopropanoate | 1.1 eq |

| Sodium Ethoxide (Step 2) | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Ethanol |

| Temperature (Alkylation) | Reflux |

| Reaction Time (Alkylation) | 4-6 hours |

| Temperature (Cyclization) | Reflux |

| Reaction Time (Cyclization) | 6-8 hours |

| Product | |

| Overall Yield | 60-70% |

| Physical Appearance | White to off-white solid |

| Melting Point | 118-120 °C |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 4.65 (s, 2H, -CH₂-), 3.50 (q, J = 7.2 Hz, 1H, -CH-), 1.50 (d, J = 7.2 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 205.1 (C=O, C4), 175.2 (C=O, C2), 98.9 (C5), 45.8 (C3), 12.1 (CH₃) |

| IR (KBr), ν (cm⁻¹) | 3200-2800 (broad, O-H of enol form), 1750 (C=O, lactone), 1680 (C=O, ketone), 1640 (C=C, enol) |

| Mass Spectrometry (EI), m/z (%) | 114 (M⁺, 100), 86, 71, 58, 43 |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via a well-established Dieckmann condensation mechanism.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable heterocyclic compound. The presented protocol, based on a Dieckmann-type condensation, provides a clear pathway for researchers in the fields of organic synthesis and drug discovery. The detailed experimental procedures, along with comprehensive quantitative and spectroscopic data, will serve as a valuable resource for the preparation and characterization of this important molecule. The inapplicability of the Paal-Knorr reaction for this specific target highlights the importance of selecting the appropriate synthetic strategy based on the structure of the desired compound.

Dieckmann-Kondensation zur Synthese von 3-Methyl-furan-2,4-dion: Eine eingehende technische Anleitung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Handbuch bietet einen umfassenden Überblick über die Synthese von 3-Methyl-furan-2,4-dion unter Verwendung der Dieckmann-Kondensation. Dieser Leitfaden richtet sich an Fachleute in der Forschung und Arzneimittelentwicklung und behandelt die grundlegenden Prinzipien, detaillierte experimentelle Verfahren und wichtige quantitative Daten im Zusammenhang mit dieser entscheidenden chemischen Umwandlung.

Einführung in die Dieckmann-Kondensation

Die Dieckmann-Kondensation ist eine intramolekulare organische Reaktion, bei der Diester in Gegenwart einer Base zu β-Ketoestern cyclisiert werden.[1][2] Diese Reaktion, benannt nach dem deutschen Chemiker Walter Dieckmann, ist eine intramolekulare Variante der Claisen-Kondensation und besonders effektiv bei der Bildung von stabilen fünf- und sechsgliedrigen Ringen.[1][3] Die treibende Kraft der Reaktion ist die Bildung eines resonanzstabilisierten Enolats des β-Ketoester-Produkts.[4]

3-Methyl-furan-2,4-dion ist ein wertvoller heterocyclischer Baustein in der organischen Synthese, insbesondere bei der Herstellung von Naturprodukten und pharmazeutischen Verbindungen. Die Dieckmann-Kondensation stellt eine effiziente Methode zur Synthese dieses Moleküls dar.

Reaktionsmechanismus

Der Mechanismus der Dieckmann-Kondensation verläuft in mehreren Schritten:

-

Enolatbildung: Eine starke Base deprotoniert den Diester an der α-Position zu einer der Estergruppen und erzeugt ein Enolat-Ion.[5]

-

Intramolekularer nukleophiler Angriff: Das gebildete Enolat greift das Carbonylkohlenstoffatom der anderen Estergruppe innerhalb desselben Moleküls an.[5] Dieser Schritt führt zur Bildung eines cyclischen tetraedrischen Zwischenprodukts.

-

Eliminierung der Abgangsgruppe: Das Zwischenprodukt kollabiert und eliminiert eine Alkoxid-Abgangsgruppe, was zur Bildung des cyclischen β-Ketoesters führt.

-

Deprotonierung und Protonierung: Der resultierende β-Ketoester wird durch die Base deprotoniert, wodurch die Reaktion in Richtung der Produkte verschoben wird. Eine anschließende saure Aufarbeitung neutralisiert die Base und protoniert das Enolat, um das endgültige Produkt zu ergeben.[1][2]

Abbildung 1: Detaillierter Mechanismus der Dieckmann-Kondensation.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 3-Methyl-furan-2,4-dion. Die spezifischen Mengen und Bedingungen können je nach gewünschtem Maßstab und verfügbaren Laborgeräten angepasst werden.

Materialien und Reagenzien

-

Ausgangsmaterial: Ein geeigneter Diester, wie z. B. ein Derivat der Bernsteinsäure.

-

Base: Eine starke, nicht-nukleophile Base wie Natriumhydrid (NaH), Natriumethanolat (NaOEt) oder Kalium-tert-butoxid (t-BuOK).[6]

-

Lösungsmittel: Ein trockenes, aprotisches Lösungsmittel wie Tetrahydrofuran (THF), Toluol oder Diethylether.[6]

-

Säure für die Aufarbeitung: Verdünnte wässrige Säure, z. B. Salzsäure (HCl) oder Schwefelsäure (H₂SO₄).

-

Extraktionslösungsmittel: Ein organisches Lösungsmittel wie Ethylacetat oder Dichlormethan.

-

Trockenmittel: Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄).

Verfahren

-

Reaktionsaufbau: Ein trockener, mit Inertgas (Stickstoff oder Argon) gespülter Dreihalskolben wird mit einem Rückflusskühler, einem Tropftrichter und einem Thermometer ausgestattet.

-

Basenzugabe: Die Base wird in dem trockenen aprotischen Lösungsmittel im Reaktionskolben suspendiert.

-

Zugabe des Diesters: Der Diester wird in trockenem Lösungsmittel gelöst und langsam über den Tropftrichter zur Basensuspension gegeben, wobei die Temperatur kontrolliert wird.

-

Reaktion: Das Reaktionsgemisch wird für eine angemessene Zeit bei Raumtemperatur oder unter Erhitzen gerührt, um die Cyclisierung zu vervollständigen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach Abschluss der Reaktion wird das Gemisch abgekühlt und vorsichtig mit verdünnter Säure gequencht.

-

Extraktion und Reinigung: Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über einem Trockenmittel getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Synthese.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen typische quantitative Daten für die Synthese und Charakterisierung von 3-Methyl-furan-2,4-dion zusammen.

Tabelle 1: Typische Reaktionsparameter

| Parameter | Typischer Bereich/Wert | Anmerkungen |

| Ausbeute | 65-85% | Abhängig von der Base, dem Lösungsmittel und den Reaktionsbedingungen. |

| Reaktionszeit | 2-12 Stunden | Abhängig von der Reaktivität des Substrats und der Temperatur. |

| Temperatur | 0 °C bis Rückfluss | Die Wahl der Temperatur hängt von der verwendeten Base und dem Lösungsmittel ab.[6] |

Tabelle 2: Spektroskopische Daten für 3-Methyl-furan-2,4-dion

| Spektroskopische Methode | Charakteristische Signale |

| ¹H-NMR (CDCl₃) | δ ≈ 1,5 (s, 3H, -CH₃), 3,4 (s, 2H, -CH₂-), 10-12 (breit, 1H, Enol-OH) |

| ¹³C-NMR (CDCl₃) | δ ≈ 10 (-CH₃), 45 (-CH₂-), 170 (Ester C=O), 175 (Keton C=O), 195 (Enol C-O) |

| IR (KBr, cm⁻¹) | ν ≈ 3400 (breit, O-H), 1760 (C=O, Lacton), 1715 (C=O, Keton) |

| Massenspektrometrie (EI) | m/z (%) = 128 (M⁺), 85, 57 |

Sicherheitsüberlegungen

-

Starke Basen: Reagenzien wie Natriumhydrid und Kalium-tert-butoxid sind stark reaktiv und feuchtigkeitsempfindlich. Sie müssen unter einer inerten Atmosphäre gehandhabt werden.

-

Entzündliche Lösungsmittel: THF, Toluol und Diethylether sind leicht entzündlich. Alle Manipulationen sollten in einem gut belüfteten Abzug und fern von Zündquellen durchgeführt werden.

-

Saure Aufarbeitung: Die Zugabe von Säure zu dem basischen Reaktionsgemisch kann exotherm sein. Es sollte eine angemessene Kühlung vorgesehen werden.

-

Persönliche Schutzausrüstung (PSA): Das Tragen von Schutzbrille, Laborkittel und geeigneten Handschuhen ist während des gesamten Verfahrens unerlässlich.

Fazit

Die Dieckmann-Kondensation ist eine leistungsstarke und vielseitige Methode zur Synthese von 3-Methyl-furan-2,4-dion. Das Verständnis des Reaktionsmechanismus und die sorgfältige Kontrolle der experimentellen Bedingungen sind entscheidend für die Erzielung hoher Ausbeuten und Reinheiten. Dieser technische Leitfaden bietet eine solide Grundlage für Wissenschaftler, die diese wichtige chemische Umwandlung in ihren Forschungs- und Entwicklungsanstrengungen nutzen möchten.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann-Kondensation – Wikipedia [de.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 5. purechemistry.org [purechemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 3-Methyl-furan-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 3-Methyl-furan-2,4-dione (CAS No. 1192-51-4; Molecular Weight: 114.10 g/mol ). Due to the limited availability of direct experimental spectra in public databases, this document focuses on the theoretical spectroscopic properties derived from its chemical structure and data from analogous compounds. It also outlines the relevant experimental protocols for acquiring such data.

Molecular Structure and Tautomerism

This compound is a heterocyclic compound featuring a five-membered furan ring with a methyl substituent at the C3 position and two carbonyl groups at the C2 and C4 positions. A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The dione form can exist in equilibrium with two enol forms: 3-methyl-4-hydroxyfuran-2(5H)-one and 5-hydroxy-3-methylfuran-2(4H)-one. This equilibrium is influenced by the solvent and pH, which has significant implications for its spectroscopic characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-furan-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-furan-2,4-dione, also known as α-Methyltetronic acid, is a fascinating heterocyclic compound that serves as a key structural motif in various natural products and pharmacologically active molecules. A thorough understanding of its chemical structure and properties is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organic molecules. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound, with a focus on its unique tautomeric properties.

Keto-Enol Tautomerism: A Key Consideration

A critical aspect of the chemistry of this compound is its existence in a dynamic equilibrium between a keto form and two enol forms. This phenomenon, known as keto-enol tautomerism, significantly influences its NMR spectra. The equilibrium is solvent-dependent, with different solvents potentially favoring one tautomer over the others. The presence of multiple tautomers in solution leads to a more complex NMR spectrum than would be expected from a single, static structure.

The following diagram, generated using the DOT language, illustrates the keto-enol tautomerism of this compound.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound Tautomers

| Proton | Keto Form (Predicted) | Enol Forms (Predicted) | Multiplicity | Integration |

| -CH₃ | ~1.5 - 2.0 ppm | ~1.8 - 2.2 ppm | Singlet | 3H |

| -CH- (at C3) | ~3.5 - 4.0 ppm | - | Quartet | 1H |

| -CH₂- (at C5) | ~4.5 - 5.0 ppm | ~4.8 - 5.2 ppm | Singlet | 2H |

| =CH- (at C5 in enol) | - | ~5.5 - 6.0 ppm | Singlet | 1H |

| -OH (enol) | - | ~10 - 12 ppm (broad) | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound Tautomers

| Carbon | Keto Form (Predicted) | Enol Forms (Predicted) |

| -CH₃ | ~10 - 15 ppm | ~8 - 12 ppm |

| C3 | ~45 - 55 ppm | ~100 - 110 ppm |

| C5 | ~70 - 80 ppm | ~170 - 180 ppm (=C-OH) or ~75 - 85 ppm (-CH₂-) |

| C2 (C=O) | ~170 - 180 ppm | ~175 - 185 ppm |

| C4 (C=O) | ~200 - 210 ppm | ~190 - 200 ppm |

Experimental Protocols

The following provides a general methodology for the ¹H and ¹³C NMR analysis of this compound.

1. Sample Preparation

-

Solvent Selection: The choice of solvent is critical due to its influence on the keto-enol equilibrium. A range of deuterated solvents with varying polarities should be considered, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters

A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound is a powerful method for its structural characterization. The key to a successful analysis lies in the understanding and consideration of its keto-enol tautomerism, which dictates the complexity of the resulting spectra. By employing a systematic approach to sample preparation, data acquisition, and processing, researchers can gain valuable insights into the structure and solution-state behavior of this important molecule. Further studies, including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), would be invaluable for the definitive assignment of all proton and carbon signals and for a more detailed understanding of the tautomeric equilibrium.

An In-depth Technical Guide to the Tautomerism of 3-Methyl-furan-2,4-dione and its Enol Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-methyl-furan-2,4-dione, a critical aspect for understanding its chemical reactivity, biological activity, and potential applications in drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust framework for its study.

Introduction to Tautomerism in this compound

Tautomerism, the chemical equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and reactivity. This compound, as a β-dicarbonyl compound, is expected to exhibit keto-enol tautomerism, existing as a mixture of the diketo form and two possible enol forms in solution. The position of this equilibrium is influenced by various factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. Understanding the predominant tautomeric form is crucial for predicting its interaction with biological targets and for designing synthetic routes.

The tautomeric equilibrium for this compound can be represented as follows:

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Hypothetical Tautomer Distribution of this compound in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form 1 | % Enol Form 2 | Keq (Enol/Keto) |

| Hexane | 1.88 | 20 | 70 | 10 | 4.0 |

| Chloroform | 4.81 | 30 | 60 | 10 | 2.33 |

| Acetone | 20.7 | 50 | 45 | 5 | 1.0 |

| Methanol | 32.7 | 70 | 25 | 5 | 0.43 |

| Water | 80.1 | 85 | 13 | 2 | 0.18 |

Note: The data in this table are illustrative and based on general trends observed for β-dicarbonyl compounds. Actual experimental values for this compound may differ.

Table 2: Estimated pKa Values for the Tautomers of this compound

| Tautomer | Estimated pKa |

| Keto Form (at C3-H) | 9-11 |

| Enol Form 1 (O-H) | 7-9 |

| Enol Form 2 (O-H) | 7-9 |

Note: These pKa values are estimations based on typical ranges for β-dicarbonyl compounds and enols.[2][3] The acidity of the C-H bond in the keto form is significantly increased due to the electron-withdrawing effect of the two carbonyl groups.

Detailed Experimental Protocols

To experimentally determine the tautomeric equilibrium of this compound, the following protocols can be employed.

NMR spectroscopy is a powerful technique for quantifying the ratio of tautomers in solution, as the proton and carbon chemical shifts are distinct for each form.[4][5]

Experimental Workflow:

Figure 2: Workflow for NMR analysis of tautomerism.

Detailed Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-field NMR spectrometer.

-

Spectral Analysis:

-

Identify and assign the characteristic proton and carbon signals for the keto and enol forms.

-

For the keto form, expect a signal for the methine proton at the 3-position.

-

For the enol forms, expect signals for the hydroxyl proton and the vinylic proton. The chemical shifts will vary depending on the solvent.

-

-

Quantification:

-

Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. For example, integrate the methine proton of the keto form and a vinylic or hydroxyl proton of the enol form.

-

Calculate the mole fraction of each tautomer from the relative integrals.

-

The equilibrium constant (Keq = [Enol]/[Keto]) can then be determined.

-

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by exploiting the different absorption maxima of the keto and enol forms.[6] The enol forms, with their conjugated π-systems, typically absorb at longer wavelengths than the keto form.

Experimental Workflow:

Figure 3: Workflow for UV-Vis analysis of tautomerism.

Detailed Protocol:

-

Sample Preparation: Prepare a set of dilute solutions of this compound in various solvents of different polarities. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Deconvolute the overlapping absorption bands to identify the λmax for the keto and enol tautomers.

-

The molar absorptivity (ε) for each tautomer at its λmax needs to be known. This can be challenging if the pure tautomers cannot be isolated. Computational methods or measurements in solvents that strongly favor one tautomer can be used to estimate ε.

-

-

Quantification:

-

Using the Beer-Lambert law (A = εbc), the concentration of each tautomer at equilibrium can be calculated from the absorbance at their respective λmax values.

-

The equilibrium constant is then calculated as the ratio of the enol to keto concentrations.

-

In the absence of experimental data, computational methods provide a powerful tool for predicting the relative stabilities and properties of tautomers.[7][8]

Computational Workflow:

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 6. researchgate.net [researchgate.net]

- 7. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

Physical and chemical properties of 3-Methyl-furan-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methyl-furan-2,4-dione. It includes key physicochemical data, spectroscopic information, synthetic methodologies, and an exploration of the potential applications of the broader furan-dione scaffold in medicinal chemistry.

Core Physicochemical Properties

This compound, identified by its CAS Number 1192-51-4, is a heterocyclic organic compound.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1192-51-4 | [1][2] |

| Molecular Formula | C₅H₆O₃ | [3] |

| Molecular Weight | 114.1 g/mol | [1] |

| Alternate Name | 3-Methylfuran-2,4(3H,5H)-dione | [2] |

| InChI Key | AWGPWASAORSKKR-UHFFFAOYSA-N | [1] |

Chemical Structure and Tautomerism

This compound exists as a mixture of tautomers. This includes the dione form and two enol forms: 3-methyl-4-hydroxy-furan-2(5H)-one and 3-methyl-2-hydroxy-furan-4(5H)-one.[1] This tautomerism is a critical consideration in its reactivity and potential for chemical modification.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopy Type | Expected Features |

| Infrared (IR) | The IR spectrum is dominated by absorptions from the carbonyl (C=O) groups of the cyclic dione and the ether linkage within the furan ring system.[1] |

| ¹H NMR | A characteristic singlet is expected for the methyl (CH₃) group protons. The proton on the furan ring will also produce a signal, with a chemical shift influenced by the adjacent carbonyl groups.[1] |

| ¹³C NMR | Signals are expected for each of the five carbon atoms: the methyl carbon, two carbonyl carbons, and two sp²-hybridized carbons of the furan ring. The chemical shifts of the carbonyl carbons are particularly indicative of the dione structure.[1] |

Experimental Methodologies

Synthesis Strategies

The synthesis of this compound and related furan-dione systems presents a significant challenge. General approaches can be divided into two main categories: the construction of the heterocyclic ring from acyclic precursors and the modification of a pre-existing furan ring.[1]

While direct methylation of the furan-2,4-dione core at the C3 position is difficult, the synthesis of 3-methylfuran is well-established, for example, through the decarboxylation of 3-methyl-2-furoic acid.[1][4] Subsequent functionalization could potentially yield the desired dione.

Caption: General synthetic strategies for furan-dione scaffolds.

Chromatographic Analysis

Chromatographic techniques are fundamental for the separation, detection, and quantification of this compound.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile furan derivatives. It is widely used for the identification and quantification of related compounds like 3-methylfuran in various food and environmental samples.[1]

Biological and Medicinal Context

The furan-dione scaffold is a versatile building block in organic synthesis and is present in numerous biologically active molecules.[1] The furan nucleus is a common feature in a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][5]

Potential Biological Activities of Furan Derivatives:

The incorporation of a dione moiety into the furan ring enhances its chemical reactivity, providing sites for various chemical modifications and the construction of more complex molecular architectures.[1] This makes the furan-dione scaffold a privileged structure in the design and development of new therapeutic agents.[1] For instance, fused systems like naphtho[2,3-b]furan-4,9-diones have been explored for their potential as anticancer and antimicrobial agents.[1]

Caption: Potential applications of the furan-dione scaffold in drug development.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed when handling this compound.

References

- 1. This compound | 1192-51-4 | Benchchem [benchchem.com]

- 2. 1192-51-4|3-Methylfuran-2,4(3H,5H)-dione|BLD Pharm [bldpharm.com]

- 3. This compound [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

An In-depth Technical Guide to the Discovery and History of Furan-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-diones, a class of heterocyclic organic compounds characterized by a furan ring bearing two ketone functionalities, have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their versatile chemical reactivity and diverse biological activities make them promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of furan-dione compounds, with a focus on key isomers such as furan-2,5-dione, furan-2,3-dione, and furan-3,4-dione.

Discovery and Historical Perspective

The history of furan-dione chemistry is intrinsically linked to the broader history of furan chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] This was followed by the reporting of furfural by Johann Wolfgang Döbereiner in 1831 and the first preparation of furan itself by Heinrich Limpricht in 1870.[1]

The most prominent member of the furan-dione family, furan-2,5-dione , more commonly known as maleic anhydride, has a long history. It was first obtained in 1817 through the dehydration and distillation of malic acid. The industrial production of maleic anhydride was realized in 1933 by the National Aniline and Chemical Products Company in the United States via the vapor-phase catalytic oxidation of benzene.

The historical development of other furan-dione isomers is less documented in readily available literature, with their exploration gaining momentum with the advancement of synthetic organic chemistry methodologies.

Synthetic Methodologies

The synthesis of the furan-dione core and its derivatives relies on a variety of synthetic strategies. The Paal-Knorr synthesis, a classic method for furan ring formation, stands as a cornerstone in this field.

Paal-Knorr Synthesis of Furans

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a powerful method for synthesizing substituted furans from 1,4-dicarbonyl compounds.[2] The reaction typically proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dione.

General Experimental Protocol for Paal-Knorr Furan Synthesis:

-

Dissolution: The 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as toluene or acetic acid.

-

Acid Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid is added to the solution.

-

Heating: The reaction mixture is heated, often to reflux, to promote cyclization and dehydration.

-

Work-up: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted furans by varying the substituents on the starting 1,4-dicarbonyl compound.

Synthesis of Furan-dione Precursors: 1,4-Dicarbonyl Compounds

The accessibility of 1,4-dicarbonyl compounds is crucial for the Paal-Knorr synthesis. Several methods have been developed for their preparation, including:

-

Oxidation of 1,3-butadiene: This industrial method is used for the synthesis of the precursor to maleic anhydride.

-

Alkylation of 1,3-diones: Reaction of 1,3-diketones with α-haloketones can lead to the formation of 1,4-dicarbonyl structures.[1]

-

Hydrolysis of 2,5-disubstituted furans: The furan ring can be cleaved under acidic conditions to yield the corresponding 1,4-diketone.[1]

Synthesis of Furan-2,3-dione and Furan-3,4-dione Derivatives

The synthesis of furan-diones with adjacent carbonyl groups often requires different strategies. For instance, the reaction of β-dicarbonyl compounds with α-haloketones under basic conditions can lead to the formation of tricarbonyl compounds which can then be cyclized to furan derivatives.[3]

Biological Activities and Therapeutic Potential

Furan and its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4] Furan-dione containing compounds have emerged as particularly interesting candidates for drug development.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of furan-dione derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. For example, certain furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[3][5]

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furan-dione compounds for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[6]

Antimicrobial Activity

The furan nucleus is a key structural feature in many antimicrobial agents. Furan-diones have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of microbial growth and the modification of enzymes essential for microbial survival.[7][8]

Experimental Protocol for Antimicrobial Activity (Disc Diffusion Method):

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Agar Plate Inoculation: The microbial suspension is evenly spread onto the surface of an appropriate agar medium.

-

Disc Application: Sterile paper discs impregnated with known concentrations of the furan-dione compounds are placed on the agar surface.

-

Incubation: The plates are incubated under optimal conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured.[8][9]

Quantitative Data

The following tables summarize key quantitative data for representative furan-dione compounds and their derivatives.

Table 1: Physical and Spectroscopic Data of Furan-dione Precursors and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| Furan | C₄H₄O | 68.07 | -85.6 | 7.46 (t, 2H), 6.39 (t, 2H) | 142.8, 109.7 | 3140, 1505, 1065 | 68 (M+) |

| Maleic Anhydride (Furan-2,5-dione) | C₄H₂O₃ | 98.06 | 52.8 | 7.10 (s, 2H) | 163.5, 137.0 | 1850, 1780, 1250 | 98 (M+) |

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Table 2: Biological Activity of Selected Furan Derivatives

| Compound | Target Cell Line/Organism | Activity | IC50 / MIC (µM) | Reference |

| Furan Derivative 1 | HeLa (Cervical Cancer) | Antiproliferative | 0.08 | [3] |

| Furan Derivative 24 | HeLa (Cervical Cancer) | Antiproliferative | 8.79 | [3] |

| Furan Derivative 24 | SW620 (Colorectal Cancer) | Antiproliferative | Moderate to Potent | [3] |

| Majoranaquinone | Staphylococcus aureus | Antibacterial | 7.8 - 1000 | [8] |

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of anticancer action of certain furan-dione derivatives via inhibition of the PI3K/Akt and Wnt/β-catenin signaling pathways.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and biological screening of a furan-dione library.

Conclusion

Furan-dione compounds represent a historically significant and synthetically accessible class of heterocycles with a remarkable range of biological activities. From the early discovery of maleic anhydride to the ongoing development of novel derivatives, their importance in chemistry and drug discovery continues to grow. The synthetic methodologies outlined in this guide, particularly the Paal-Knorr synthesis, provide a robust platform for the generation of diverse furan-dione libraries. The potent anticancer and antimicrobial properties exhibited by these compounds underscore their potential as scaffolds for the development of next-generation therapeutics. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective drugs.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrti.org [ijrti.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furanonaphthoquinones, Diterpenes, and Flavonoids from Sweet Marjoram and Investigation of Antimicrobial, Bacterial Efflux, and Biofilm Formation Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Methyl-furan-2,4-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-2,4-dione scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. While direct and extensive research on 3-Methyl-furan-2,4-dione is limited, the broader class of furanones and their derivatives has demonstrated significant potential in the development of novel therapeutic agents.[1][2] The incorporation of a methyl group at the 3-position is anticipated to modulate the compound's physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing upon the established biological activities of structurally related furan derivatives. Detailed protocols for its potential synthesis and biological evaluation are presented to facilitate further research and drug discovery efforts in this area. Furan derivatives have been extensively explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Potential Therapeutic Applications

Based on the activities of analogous furan-2,4-dione derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Anticancer Activity: Numerous furan derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[3][4][5] The furan ring system can be a crucial pharmacophore for inducing apoptosis and inhibiting cell proliferation.

-

Antimicrobial Activity: The furan nucleus is a component of several clinically used antimicrobial agents.[6][7][8] Derivatives of this compound could possess activity against a spectrum of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Furan-containing compounds have been shown to modulate inflammatory pathways.[9][10] this compound may exhibit anti-inflammatory effects by targeting key enzymes and signaling molecules in the inflammatory cascade.

Data Presentation: Biological Activities of Structurally Related Furan Derivatives

The following tables summarize the reported biological activities of various furan derivatives, providing a comparative context for the potential efficacy of this compound.

Table 1: Anticancer Activity of Furan Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-dihydropyridine-2(1H)-thione derivative (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [3] |

| Thiazolidine-2,4-dione derivative (22) | HepG2 (Liver) | 2.04 ± 0.06 | [11] |

| Thiazolidine-2,4-dione derivative (22) | MCF-7 (Breast) | 1.21 ± 0.04 | [11] |

| Furo[3,2-b]indole derivative (10a) | A498 (Renal) | - | [5] |

| 5-nitrofuran-isatin hybrid (3) | HCT 116 (Colon) | 1.62 | [12] |

| Amide derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | 62.37 µg/mL | [13] |

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3,5-disubstituted furan derivatives | B. subtilis | 200 | [6] |

| 3,5-disubstituted furan derivatives | E. coli | 200 | [6] |

| l-Borneol possessing 2(5H)-furanone derivative (F131) | S. aureus | 32-128 | [8] |

| l-Borneol possessing 2(5H)-furanone derivative (F131) | C. albicans | 128-1024 | [8] |

| 5-nitrofuran-isatin hybrid (6) | MRSA | 1 | [12] |

| 4-aryl-3-(2-methyl-furan-3-yl)-Δ-1,2,4-triazoline-5-thione (2a) | C. crusei, C. albicans, C. parapsilosis | 128 | [14] |

| Amide derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | 250 | [13] |

Experimental Protocols

The following are detailed methodologies for the potential synthesis and biological evaluation of this compound. These protocols are based on established procedures for similar furan derivatives.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is adapted from known procedures for the synthesis of furanone derivatives.

Step 1: Synthesis of 3-Methyl-2-furoic acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve methyl 3-methyl-2-furoate in a 20% aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Acidification: After cooling, acidify the solution with concentrated hydrochloric acid with vigorous stirring.

-

Isolation: Collect the precipitated product by suction filtration, wash with cold water, and dry to yield 3-methyl-2-furoic acid.[2]

Step 2: Conversion to 3-Methyl-2(5H)-furanone

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with condensers and a dropping funnel, dissolve furfural in methylene chloride.

-

Reagent Addition: Add sodium sulfate, N,N-dimethylethanolamine, and formic acid sequentially.

-

Oxidation: Add 30% hydrogen peroxide dropwise while stirring vigorously. Maintain the reaction temperature to ensure a gentle reflux.

-

Workup: After the reaction is complete, separate the organic phase, wash with saturated sodium disulfite solution, and dry over magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain 3-methyl-2(5H)-furanone.[1]

Step 3: Oxidation to this compound

Further oxidation of the 3-methyl-2(5H)-furanone at the 4-position would be required. This could potentially be achieved using a suitable oxidizing agent under controlled conditions. The specific conditions would need to be optimized experimentally.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for the synthesis, biological evaluation, and lead optimization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrti.org [ijrti.org]

- 7. biojournals.us [biojournals.us]

- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives

A_Note_on_3-Methyl-furan-2,4-dione:

Extensive literature searches did not yield specific examples of this compound participating as a diene in Diels-Alder reactions. The presence of two electron-withdrawing carbonyl groups in the furan ring is expected to decrease its Highest Occupied Molecular Orbital (HOMO) energy, making it a less reactive diene in normal electron-demand Diels-Alder reactions. In such reactions, the diene is typically electron-rich. While inverse electron-demand Diels-Alder reactions are possible, no instances involving this compound as the diene were found in the reviewed literature.

Therefore, this document provides detailed application notes and protocols for well-established Diels-Alder reactions involving other substituted furan derivatives, which serve as valuable model systems for researchers, scientists, and drug development professionals interested in furan chemistry.

I. Application Notes: Diels-Alder Reactions of Substituted Furans

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the construction of six-membered rings.[1][2] Furans are attractive dienes in these reactions due to their aromatic character and the ability of the resulting 7-oxabicyclo[2.2.1]heptene adducts to undergo various transformations.[3]

Key Considerations for Furan Diels-Alder Reactions:

-

Reactivity: The aromaticity of the furan ring reduces its reactivity compared to acyclic dienes.[4] Reactions often require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently.

-

Substituent Effects: Electron-donating groups on the furan ring generally increase the reaction rate in normal electron-demand Diels-Alder reactions by raising the HOMO energy of the diene.[5] Conversely, electron-withdrawing groups on the dienophile accelerate the reaction.[5]

-

Stereoselectivity: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. The major product is typically the endo isomer due to secondary orbital interactions, although the more thermodynamically stable exo isomer can sometimes be favored, especially under conditions that allow for retro-Diels-Alder reaction.

-

Reversibility: Many Diels-Alder reactions involving furans are reversible.[6] This can be exploited to favor the formation of the thermodynamic product at higher temperatures.

Applications in Drug Development and Materials Science:

The unique bicyclic structures formed from furan Diels-Alder reactions serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[6] Furthermore, the reversible nature of the furan-maleimide Diels-Alder reaction is utilized in the development of self-healing polymers and other dynamic materials.

II. Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction of a Furan-Ene System

This protocol is adapted from studies on the intramolecular Diels-Alder reaction of furan dienes, which can be promoted by Lewis acids to favor the formation of the cycloadduct.[7]

Reaction Scheme:

Figure 1. Lewis acid-catalyzed intramolecular Diels-Alder reaction.

Materials:

-

Furan-tethered enone substrate

-

Methylaluminum dichloride (MeAlCl₂) solution in hexanes

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Procedure:

-

A solution of the furan-tethered enone substrate (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of methylaluminum dichloride (1.1 eq) in hexanes is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

The mixture is allowed to warm to room temperature and then extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired oxatricyclo adduct.

Protocol 2: Thermally Induced Diels-Alder Reaction of Furan with Maleimide

This protocol describes a typical thermally induced Diels-Alder reaction between furan and a maleimide derivative, a common reaction in the development of reversible polymers.

Reaction Scheme:

Figure 2. Thermal Diels-Alder reaction of furan and maleimide.

Materials:

-

Furan

-

N-phenylmaleimide

-

Toluene

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 eq) in toluene.

-

Add an excess of furan (e.g., 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess furan under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system, such as toluene/hexanes, to yield the Diels-Alder adduct.

III. Data Presentation

The following tables summarize representative quantitative data for Diels-Alder reactions of substituted furans with various dienophiles.

Table 1: Yields of Intramolecular Diels-Alder Reactions of Furan-Enones with MeAlCl₂ [7]

| Entry | Substrate | Product | Yield (%) |

| 1 | Furan with a 4-carbon tether to a methyl-substituted enone | Oxatricyclo adduct | 85 |

| 2 | Furan with a 4-carbon tether to an unsubstituted enone | Oxatricyclo adduct | 90 |

| 3 | Furan with a 5-carbon tether to a methyl-substituted enone | Oxatricyclo adduct | 75 |

Table 2: Diels-Alder Reaction of Boron-Substituted Furans with Maleic Anhydride [2]

| Entry | Furan Derivative | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 3-(Trifluoroborato)furan | Room Temp | 0.25 | exo-adduct | 95 |

| 2 | 3-(Pinacol boronic ester)furan | 80 | 28 | exo-adduct | 78 |

| 3 | 3-(Boronic acid)furan | Room Temp | 24 | exo-adduct | 93 |

IV. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a typical Diels-Alder reaction followed by product purification and analysis.

Figure 3. General experimental workflow for a Diels-Alder reaction.

References

- 1. This compound [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diels–Alder Reaction [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Regioselective Synthesis of Methylated Furan-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated furan-diones are pivotal structural motifs in a variety of biologically active compounds and serve as versatile building blocks in organic synthesis. The regioselective introduction of methyl groups onto the furan-dione core is a critical step in the synthesis of numerous target molecules, including natural products and pharmaceutical agents. This document provides detailed protocols and application notes for the regioselective synthesis of 3-methyl- and 3,4-dimethyl-furan-2,5-diones, common substructures in drug discovery and development. The methodologies presented herein focus on achieving high regioselectivity and yields, crucial for efficient and scalable synthesis.

I. Regioselective Synthesis of 3,4-Dimethylfuran-2,5-dione

The synthesis of 3,4-dimethylfuran-2,5-dione, also known as dimethylmaleic anhydride, can be effectively achieved through a decarboxylative dimerization of maleic anhydride or its derivatives in the presence of a suitable catalyst.

Signaling Pathway Diagram

Caption: Decarboxylative dimerization of maleic anhydride to 3,4-dimethylfuran-2,5-dione.

Experimental Protocol: Decarboxylative Dimerization of Maleic Anhydride

This protocol is adapted from a known procedure for the synthesis of dimethylmaleic anhydride.[1][2][3]

Materials:

-

Maleic anhydride

-

2-Aminopyridine

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

-

Steam distillation apparatus

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the flask, add maleic anhydride (58.0 g, 0.5 mol) and 2-aminopyridine (4.7 g, 0.05 mol) in glacial acetic acid (200 ml).[3]

-

Heat the mixture to reflux and maintain for 48 hours.[3]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the glacial acetic acid by distillation under reduced pressure.

-

The residue is then subjected to steam distillation.

-

Collect the distillate, which contains the crude dimethylmaleic anhydride.

-

Cool the distillate in an ice bath to crystallize the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield 3,4-dimethylfuran-2,5-dione.

Data Presentation:

| Reactants | Catalyst | Solvent | Reaction Time | Yield | Melting Point |

| Maleic anhydride (0.5 mol), Maleic acid (0.5 mol) | 2-Phenylaminopyridine (0.01 mol) | Glacial acetic acid (400 ml) | 3 hours (addition) + 3 hours (reflux) | 54.0% | 91-93 °C |

| Maleic acid (0.5 mol) | 2-Phenylaminopyridine (5 mmol) | Glacial acetic acid (200 ml) | 48 hours | 52% | 91-93 °C |

| Maleic anhydride (0.5 mol) | 2-Aminopyridine (0.05 mol) | Glacial acetic acid (200 ml) | 48 hours | 54% | 91-93 °C |

Table 1: Summary of reaction conditions and yields for the synthesis of 3,4-dimethylfuran-2,5-dione.[1][3]

II. Regioselective Synthesis of 3-Methylfuran-2,5-dione via Organocuprate Addition

The regioselective synthesis of 3-methylfuran-2,5-dione (citraconic anhydride) and other asymmetrically substituted furan-diones can be achieved through the 1,4-conjugate addition of an organocuprate reagent to an appropriately substituted furan-dione precursor. A key precursor for this strategy is 3-(bromomethyl)furan-2,5-dione.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3,4-dialkyldihydrofuran-2,5-diones.

Experimental Protocol: Synthesis of 3-(Bromomethyl)furan-2,5-dione

This protocol describes the synthesis of a key precursor for subsequent regioselective alkylation.[4]

Materials:

-

Dimethyl itaconate

-

Lithium hydroxide (LiOH)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Acetic anhydride (Ac₂O)

-

Tetrahydrofuran (THF), dry

-

Standard laboratory glassware for hydrolysis, bromination, and cyclization

Procedure:

-

Hydrolysis: To a solution of dimethyl itaconate in water, add LiOH and stir until the hydrolysis is complete (monitored by TLC).

-

α-Bromination: To the resulting diacid in CCl₄, add bromine and reflux the mixture.

-

Intramolecular Cyclization: The crude α-bromo diacid is then refluxed in acetic anhydride to yield 3-(bromomethyl)furan-2,5-dione.

-

The product can be purified by crystallization or chromatography. A 92% yield has been reported for this three-step synthesis.[4]

Experimental Protocol: Organocuprate Addition to 3-(Bromomethyl)furan-2,5-dione

This protocol outlines the regioselective introduction of an alkyl group.[4]

Materials:

-

3-(Bromomethyl)furan-2,5-dione

-

Alkylmagnesium halide (RMgX, e.g., CH₃MgBr) in THF

-

Lithium dibromocuprate(I) (LiCuBr₂) solution (1M)

-

Dry tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ether

-

Nitrogen atmosphere setup

-

Low-temperature bath (-70 °C)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-(bromomethyl)furan-2,5-dione (5 mmol) in dry THF (30 mL).

-

Add a 1M solution of LiCuBr₂ (0.5 mL, 10 mol%).

-

Cool the mixture to -70 °C using a dry ice/acetone bath.

-

Slowly add a THF solution of the alkylmagnesium halide (e.g., methylmagnesium bromide for methylation) dropwise over 20-30 minutes, maintaining the temperature at -70 °C.

-

Stir the reaction mixture at this temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction by adding 10 mL of saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dialkyldihydrofuran-2,5-dione.

-

Purify the product by column chromatography.

Data Presentation:

| Substrate | Reagents | Product | Yield |

| 3-(Bromomethyl)furan-2,5-dione | RMgX (alkylmagnesium halide), LiCuBr₂ (10 mol%) | 3,4-Dialkyldihydrofuran-2,5-dione | Good |

Table 2: General scheme for the synthesis of 3,4-dialkyldihydrofuran-2,5-diones via organocuprate addition.[4]

III. Direct Synthesis of 3-Methylfuran-2,5-dione (Citraconic Anhydride)

While often commercially available, understanding the synthesis of 3-methylfuran-2,5-dione (citraconic anhydride) is valuable. Direct and regioselective methylation of maleic anhydride is challenging; however, citraconic anhydride can be prepared from citraconic acid.

Logical Relationship Diagram

Caption: Synthetic pathway from citric acid to citraconic anhydride.

Note on Direct Methylation: Direct regioselective methylation of the maleic anhydride core is not a straightforward process and often leads to a mixture of products. The methods presented above provide reliable and regioselective routes to specific methylated furan-diones. For the synthesis of 3-methylfuran-2,5-dione, starting from commercially available citraconic acid and performing a dehydration step is the most common and efficient laboratory-scale method.

Conclusion

The protocols detailed in these application notes provide robust and regioselective methods for the synthesis of key methylated furan-dione building blocks. The decarboxylative dimerization of maleic anhydride offers an effective route to symmetrically substituted 3,4-dimethylfuran-2,5-dione. For asymmetrically substituted furan-diones, the organocuprate addition to a pre-functionalized furan-dione, such as 3-(bromomethyl)furan-2,5-dione, provides a powerful and regioselective strategy. These methodologies are essential tools for researchers and professionals in drug discovery and development, enabling the efficient synthesis of complex molecules containing the methylated furan-dione scaffold.

References

Application Note: High-Sensitivity GC-MS Method for the Analysis of 3-Methyl-furan-2,4-dione

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3-Methyl-furan-2,4-dione. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for the determination of this compound in various matrices. The methodology is adapted from established protocols for structurally similar furanone compounds due to the limited availability of a specific validated method for this compound. The described protocol includes sample preparation, instrument parameters, and data analysis procedures.

Introduction

This compound is a heterocyclic organic compound of interest in various fields, including flavor chemistry and pharmaceutical research. Its accurate quantification is crucial for understanding its formation, stability, and potential biological activity. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds, even in complex sample matrices. This document provides a detailed protocol based on a QuEChERS-style extraction followed by GC-MS/MS analysis, which has proven effective for related furanone compounds.

Experimental

Sample Preparation: QuEChERS-based Extraction

This protocol is adapted from a method developed for the analysis of 3-methyl-2(5H)-furanone in food matrices and is expected to have good recovery for the isomeric this compound.[1]

Materials:

-

Homogenized sample

-

50 mL centrifuge tubes with ceramic homogenizers

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium citrate tribasic dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Sodium citrate dibasic sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O)

-

Dispersive SPE (dSPE) tubes with a suitable sorbent for cleanup (e.g., C18, GCB)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube containing two ceramic homogenizers.

-

Add 10 mL of deionized water and 10 mL of acetonitrile.

-

Shake vigorously for 10 minutes.

-

Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇·2H₂O, and 0.5 g Na₂HC₆H₅O₇·1.5H₂O.

-

Shake for another 10 minutes.

-